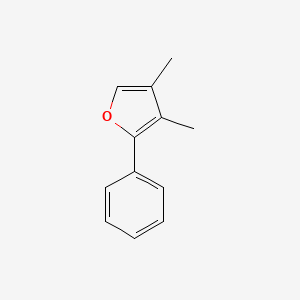

3,4-Dimethyl-2-phenylfuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88928-43-2 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3,4-dimethyl-2-phenylfuran |

InChI |

InChI=1S/C12H12O/c1-9-8-13-12(10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3 |

InChI Key |

GHEBXHMYWFFWDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=C1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3,4 Dimethyl 2 Phenylfuran and Its Analogs

Cyclization-Based Approaches to the Furan (B31954) Core

The most traditional and direct methods for constructing the furan ring involve the cyclization of a suitably functionalized open-chain precursor. These methods form the bedrock of furan synthesis, with reactions like the Paal-Knorr and Feist-Benary syntheses remaining highly relevant due to their reliability and adaptability.

Paal-Knorr Type Syntheses from 1,4-Diketones: Mechanistic Pathways and Catalytic Considerations

The Paal-Knorr synthesis is arguably the most fundamental and widely used method for preparing furans, proceeding from a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgtandfonline.com In the context of synthesizing 3,4-dimethyl-2-phenylfuran, the required precursor would be 3,4-dimethyl-1-phenyl-1,4-hexanedione. The reaction is an acid-catalyzed dehydrative cyclization. tandfonline.com

The mechanism, elucidated in detail in the 1990s, deviates from the initially proposed simple mono-enol ring closure. wikipedia.orgorganic-chemistry.org Experimental evidence showed that diastereomers of 3,4-disubstituted 1,4-diketones cyclize at different rates, which would not be possible if they proceeded through a common enol intermediate. wikipedia.orgresearchgate.netresearchgate.net The accepted mechanism involves the following key steps: tandfonline.comalfa-chemistry.com

Protonation: One of the two carbonyl groups is rapidly protonated by the acid catalyst, enhancing its electrophilicity.

Enolization & Cyclization: The second carbonyl group undergoes enolization. The crucial rate-determining step is the intramolecular nucleophilic attack of the enol's carbon-carbon double bond onto the protonated carbonyl carbon. alfa-chemistry.com This step's conformational requirements explain the different reaction rates observed for diastereomeric diketones. organic-chemistry.org

Dehydration: The resulting intermediate, a cyclic hemiacetal, is then protonated and undergoes dehydration to form the aromatic furan ring. wikipedia.org

Catalytic Considerations: A wide array of catalysts can be employed for the Paal-Knorr synthesis. While traditional conditions often involve strong protic acids like sulfuric acid or hydrochloric acid, or dehydrating agents like phosphorus pentoxide, these harsh conditions can be incompatible with sensitive functional groups. wikipedia.orgtandfonline.com This has led to the development of milder catalytic systems.

Modern approaches utilize Lewis acids or heterogeneous catalysts. Recent literature highlights the use of microwave assistance to accelerate the reaction. organic-chemistry.org Moreover, ionic liquids, such as 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), have been shown to act as both the catalyst and the reaction medium, offering an environmentally benign alternative that can proceed efficiently without other organic solvents. tandfonline.com

Table 1: Comparison of Catalytic Systems for Paal-Knorr Furan Synthesis

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Protic Acids (H₂SO₄, HCl) | Aqueous or organic solvent, often requires heat. wikipedia.orgtandfonline.com | Inexpensive, readily available. | Harsh conditions, not suitable for acid-sensitive substrates. alfa-chemistry.com |

| Lewis Acids (ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃) | Anhydrous conditions. wikipedia.orgalfa-chemistry.com | Milder than strong protic acids, can improve selectivity. | Higher cost, requires anhydrous environment. |

| Dehydrating Agents (P₂O₅) | Anhydrous conditions. tandfonline.com | Drives the reaction to completion. | Harsh, can lead to side reactions. |

| Ionic Liquids ([bmim]HSO₄) | Neat or as co-solvent, can be room temperature. tandfonline.comalfa-chemistry.com | "Green" solvent, recyclable catalyst, mild conditions. | Higher initial cost, potential viscosity issues. |

| Microwave Irradiation | With acid catalyst. organic-chemistry.org | Drastically reduced reaction times, often higher yields. | Requires specialized equipment. |

Feist-Benary Condensations: Optimization of Reaction Conditions and Substrate Scope

The Feist-Benary synthesis provides an alternative route to substituted furans, typically those bearing an electron-withdrawing group. researchgate.netdeepdyve.com It involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.orgchemeurope.com To synthesize an analog of this compound, one might react an appropriate α-haloketone with a β-ketoester like ethyl 2-methylacetoacetate.

The reaction is base-catalyzed, often using amines like ammonia (B1221849) or pyridine, which facilitate the formation of the enolate from the β-dicarbonyl component. wikipedia.orgpharmaguideline.com The mechanism proceeds via: quimicaorganica.orgyoutube.com

Enolate Formation: The base deprotonates the active methylene (B1212753) group of the β-dicarbonyl compound to form a nucleophilic enolate.

Nucleophilic Substitution: The enolate attacks the α-halo ketone, displacing the halide in an Sₙ2 reaction to form a 1,4-dicarbonyl or related intermediate.

Cyclization and Dehydration: The intermediate then undergoes an intramolecular condensation and subsequent dehydration, similar to the final stages of the Paal-Knorr synthesis, to yield the furan ring.

A significant challenge in the Feist-Benary synthesis is controlling chemoselectivity, as intermediates can sometimes be isolated and may cyclize via a Paal-Knorr pathway under different conditions to yield an isomeric furan. researchgate.netdeepdyve.com Optimization of reaction conditions—such as the choice of base, solvent, and temperature—is critical to direct the reaction toward the desired product. Solvent-free conditions have also been explored. researchgate.net The substrate scope is broad, accommodating a variety of α-haloketones and β-dicarbonyl compounds, including β-ketoesters, β-diketones, and β-ketoamides. wikipedia.orgmdpi.com

Transition Metal-Catalyzed Coupling Strategies for Phenyl Group Installation

Instead of building the entire substituted ring from scratch, an alternative strategy involves creating the 3,4-dimethylfuran (B29692) core first and then introducing the C2-phenyl group. This is a powerful convergent approach, enabled by modern cross-coupling chemistry.

Suzuki-Miyaura Cross-Coupling and Related Arylation Methods

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, particularly between sp²-hybridized centers. libretexts.org To generate this compound, this reaction would couple a 3,4-dimethylfuran derivative bearing a leaving group (e.g., 2-bromo-3,4-dimethylfuran) with a phenylboron species (e.g., phenylboronic acid), or vice versa.

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. libretexts.orgyoutube.com The catalytic cycle is well-understood and involves three main steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-furan, forming a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (the phenyl group) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (the furan ring and the phenyl ring) on the palladium complex couple and are eliminated from the metal center, forming the final product, this compound, and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. youtube.com Catalysts can range from simple palladium salts that form the active species in situ to pre-formed complexes with sophisticated phosphine (B1218219) ligands like RuPhos or those incorporating dppf (1,1'-Bis(diphenylphosphino)ferrocene). youtube.comclaremont.edu Studies on the direct arylation of furan rings demonstrate the feasibility of this approach, even with more challenging coupling partners like aryl chlorides. koreascience.krresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Arylation of Heterocycles

| Heterocyclic Substrate | Arylating Agent | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~85% |

| 2-Iodoanisole | Furan-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~90% |

| Ethyl 2,5-dimethylfuran-3-carboxylate | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 71% koreascience.kr |

| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Dioxane | 89% claremont.edu |

Multicomponent Reaction (MCR) Paradigms for Functionalized Furan Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. nih.govtubitak.gov.tr Several MCRs have been developed for the one-pot synthesis of highly functionalized furans.

Detailed Reaction Mechanisms in One-Pot Furan Annulations

One elegant MCR for furan synthesis involves the reaction of an arylglyoxal, a 1,3-dicarbonyl compound (like acetylacetone, a precursor to the dimethyl-substituted core), and a phenol. nih.govtubitak.gov.tr While this specific reaction yields a 4-aryl substituted furan, its mechanism illustrates the principles of one-pot furan annulation. A plausible mechanism for this type of transformation involves a cascade of classical reactions: tubitak.gov.tr

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the arylglyoxal and the active methylene group of acetylacetone. This forms a reactive α,β-unsaturated dicarbonyl intermediate.

Michael Addition: The phenol, acting as a nucleophile, then attacks the unsaturated intermediate via a 1,4-conjugate Michael addition.

Intramolecular Cyclization/Dehydration (Paal-Knorr type): The resulting intermediate contains a 1,4-dicarbonyl-like relationship. An intramolecular aldol-type condensation or Paal-Knorr cyclization occurs, where an enolate attacks a carbonyl group, leading to a cyclic hemiacetal. This intermediate then readily dehydrates.

Rearomatization/Tautomerization: A final tautomerization or rearrangement, such as a wikipedia.orgtandfonline.com-hydride shift, yields the stable, aromatic furan product. tubitak.gov.tr

This MCR strategy offers significant advantages in terms of operational simplicity and the ability to rapidly generate molecular diversity by simply varying the starting components. nih.gov

Ylide-Mediated and Advanced Cycloaddition Syntheses

Recent advancements in synthetic chemistry have led to powerful methods for furan ring construction that rely on reactive intermediates like ylides or leverage the unique reactivity of metal-activated species in cycloaddition and cyclization cascades.

A robust and direct strategy for preparing polysubstituted furans involves the reaction of sulfonium (B1226848) acylmethylides with acetylenic esters. organic-chemistry.orgnih.gov This methodology provides a regiospecific route to various furan derivatives, including those with multiple carboxylate groups, which are valuable synthetic intermediates. researchgate.net The reaction proceeds through a tandem sequence initiated by a Michael addition of the sulfur ylide to the acetylenic ester. acs.org

The proposed mechanism commences with the Michael addition of a sulfonium acylmethylide, for instance, one bearing a phenyl group like 2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one, to an acetylenic ester. acs.org This is followed by an intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, the elimination of dimethyl sulfide (B99878) to yield the polysubstituted furan. researchgate.netacs.org This sequence allows for the efficient assembly of the furan core in a single operation from readily available starting materials. organic-chemistry.org The reaction of various dimethylsulfonium acylmethylides with different alkyl acetylenic carboxylates has been shown to produce furan-3-carboxylates, furan-2,4-dicarboxylates, and furan-2,3,4-tricarboxylates in moderate to good yields. nih.govresearchgate.net

The versatility of this method is demonstrated by the range of substituents that can be incorporated into the furan ring, governed by the choice of the ylide and the acetylenic ester.

| Ylide Precursor | Acetylenic Ester | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one | Dimethyl acetylenedicarboxylate | Dimethyl 2-phenylfuran-3,4-dicarboxylate | 85 | researchgate.net |

| Ethyl 2-(dimethyl-λ⁴-sulfanylidene)acetate | Dimethyl acetylenedicarboxylate | 2-Ethyl 3,4-dimethyl furan-2,3,4-tricarboxylate | 75 | researchgate.net |

| 2-(Dimethyl-λ⁴-sulfanylidene)-1-(p-tolyl)ethan-1-one | Dimethyl acetylenedicarboxylate | Dimethyl 2-(p-tolyl)furan-3,4-dicarboxylate | 82 | researchgate.net |

| 1-(4-Chlorophenyl)-2-(dimethyl-λ⁴-sulfanylidene)ethan-1-one | Diethyl acetylenedicarboxylate | Diethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate | 80 | researchgate.net |

| 2-(Dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one | Ethyl propiolate | Ethyl 5-phenylfuran-3-carboxylate | 45 | researchgate.net |

Gold catalysis has emerged as a premier tool in modern organic synthesis, primarily due to the ability of gold(I) complexes to act as powerful π-acids for the electrophilic activation of alkynes. nih.govacs.org This activation facilitates the attack of various nucleophiles, enabling the construction of complex molecular architectures, including substituted furans, under mild conditions. acs.orgacs.org

One notable advancement is the one-pot synthesis of di-, tri-, and tetrasubstituted furans from propargyl alcohols and terminal alkynes, employing a dual catalytic system of triazole-gold (TA-Au) and copper. organic-chemistry.orgnih.govacs.org This method proceeds via a three-step cascade: gold-catalyzed intermolecular addition of the propargyl alcohol to the alkyne, followed by a Saucy-Marbet rearrangement, and culminating in an allene-ketone cyclization to form the furan ring. organic-chemistry.org The reaction exhibits a broad substrate scope, tolerating aromatic, aliphatic, and heteroaromatic alkynes, thus providing a versatile entry to a wide array of furan derivatives. acs.org The use of a gold catalyst is crucial for selectively activating the alkyne for the initial nucleophilic attack by the alcohol. organic-chemistry.orgnih.gov

The synthesis of a 2-phenylfuran (B99556) analog using this methodology would involve a propargyl alcohol containing a phenyl group. The specific substitution pattern on the final furan product is determined by the structures of both the propargyl alcohol and the alkyne partner.

| Propargyl Alcohol | Alkyne | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Prop-2-yn-1-ol | Phenylacetylene | (TA)AuCl/AgOTf, Cu(OTf)₂ | 2-Methyl-5-phenylfuran | 81 | acs.org |

| 1-Phenylprop-2-yn-1-ol | 1-Hexyne | (TA)AuCl/AgOTf, Cu(OTf)₂ | 2-Butyl-5-phenylfuran | 75 | acs.org |

| But-2-yn-1-ol | Phenylacetylene | (TA)AuCl/AgOTf, Cu(OTf)₂ | 2,4-Dimethyl-5-phenylfuran | 78 | acs.org |

| Prop-2-yn-1-ol | (4-Methoxyphenyl)acetylene | (TA)AuCl/AgOTf, Cu(OTf)₂ | 2-(4-Methoxyphenyl)-5-methylfuran | 85 | acs.org |

| 1-(Thiophen-2-yl)prop-2-yn-1-ol | 1-Hexyne | (TA)AuCl/AgOTf, Cu(OTf)₂ | 2-Butyl-5-(thiophen-2-yl)furan | 69 | acs.org |

Photochemical Synthesis of Phenylfurans and Related Structures

Photochemistry offers unique pathways for the synthesis and rearrangement of heterocyclic compounds, often providing access to structures that are difficult to obtain through thermal reactions. Light-induced transformations, including rearrangements and cyclizations, can be harnessed for the construction of phenylfurans and their fused analogs.

Photochemical reactions can trigger complex molecular rearrangements and cyclizations to form furan-containing scaffolds. One such pathway involves the photo-induced 6π-electrocyclization of 2'-(furan-2-yl)-[1,1'-biphenyl]-4-ols. acs.org Irradiation of these precursors with UV light leads to the formation of furan and benzene (B151609) fused 2-tetralones. The proposed mechanism involves a sequence of a 6π-electrocyclization, a thermal suprafacial organic-chemistry.orgnih.gov-H shift, and keto-enol isomerization. acs.org Although this specific example leads to a more complex fused system, it demonstrates the principle of using light to induce the cyclization of a phenyl-tethered furan.

A more direct approach to substituted furans is enabled by modern visible-light photoredox catalysis. A notable example is the synthesis of polysubstituted furans from readily available cyclopropyl (B3062369) ketones. researchgate.net This reaction proceeds under mild conditions, using a ruthenium-based photocatalyst and blue LED irradiation. The mechanism is believed to involve a single-electron transfer (SET) from the cyclopropyl ketone to the excited photocatalyst, initiating a ring-opening to a distonic radical cation. Subsequent oxidative coupling of the generated olefin with the ketonic oxygen atom leads to the furan ring. researchgate.net This protocol allows for the formation of 2,5-diphenylfuran (B1207041) from 1-cyclopropyl-2-phenylethan-1-one derivatives, showcasing a novel light-induced cyclization pathway to phenyl-substituted furans. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethyl 2 Phenylfuran

Electrophilic Aromatic Substitution (EAS) on the Furan (B31954) Ring

Furan and its derivatives are known to undergo electrophilic aromatic substitution more readily than benzene (B151609). pearson.com The heteroatom's lone pair of electrons contributes to the aromatic system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. quora.com

In unsubstituted furan, electrophilic attack preferentially occurs at the 2- and 5-positions (the α-positions). pearson.comquora.com This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction. Attack at the α-position allows for the delocalization of the positive charge over three resonance structures, while attack at the β-position (3- and 4-positions) results in a less stable intermediate with only two resonance structures. quora.comstackexchange.com

For substituted furans, the directing effects of the existing substituents play a crucial role. In 3,4-dimethyl-2-phenylfuran, the 2-position is already occupied by a phenyl group. The remaining open position for electrophilic attack is the 5-position. The methyl groups at the 3- and 4-positions are electron-donating groups, which further activate the furan ring towards electrophilic attack. matanginicollege.ac.in The phenyl group at the 2-position can also influence the regioselectivity. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the 5-position.

The methyl and phenyl substituents on the furan ring in this compound exert both electronic and steric effects on its reactivity.

Electronic Effects: The methyl groups at the 3- and 4-positions are electron-donating through an inductive effect, increasing the electron density of the furan ring and making it more nucleophilic. acs.org This enhanced nucleophilicity increases the rate of electrophilic aromatic substitution compared to unsubstituted furan. The phenyl group at the 2-position can act as either an electron-donating or electron-withdrawing group depending on the nature of the electrophilic attack, through resonance and inductive effects.

Steric Effects: The substituents on the furan ring can sterically hinder the approach of an electrophile. In the case of this compound, the methyl groups and the phenyl group can create a crowded environment around the furan ring, potentially slowing down the rate of reaction compared to less substituted furans. However, the directing effect towards the less hindered 5-position would be pronounced.

Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, involving the [4+2] cycloaddition of a conjugated diene with a dienophile. organic-chemistry.orgmasterorganicchemistry.com Furans can act as dienes in these reactions, although their aromatic character can sometimes lead to unfavorable thermodynamics. nih.gov

As a diene, the reactivity of this compound in Diels-Alder reactions is enhanced by its electron-donating substituents. The methyl groups at the 3- and 4-positions increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and thus a faster reaction rate. rsc.orgrsc.org The phenyl group at the 2-position can also influence the diene's reactivity.

The diastereoselectivity of the Diels-Alder reaction is influenced by the substituents on both the diene and the dienophile. In intramolecular Diels-Alder reactions of substituted furans, the major diastereomer formed is often the one where bulky substituents on the tether are situated in an equatorial position in the newly formed six-membered ring. scispace.com

The stereoselectivity of the Diels-Alder reaction, specifically the formation of endo or exo adducts, is a subject of extensive study. In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions. organic-chemistry.org However, for reactions involving furan and maleic anhydride (B1165640), the exo adduct is often the thermodynamically more stable product and can be the major product, particularly under conditions that allow for equilibrium. stackexchange.comchemrxiv.org

Computational studies using density functional theory (DFT) have been employed to investigate the endo/exo preference in Diels-Alder reactions of furans. acs.orgacs.org These studies have shown that factors such as solvent effects and the nature of the substituents can significantly influence the activation energies and reaction energies for the formation of the endo and exo products. chemrxiv.org For instance, in the reaction of furan with maleic anhydride, while the endo adduct is kinetically favored in the gas phase, the exo adduct can become the preferred product in solution. chemrxiv.org The presence of substituents on the furan ring, such as in this compound, would be expected to further influence this selectivity through steric and electronic effects.

| Factor | Influence on Endo/Exo Selectivity in Furan Diels-Alder Reactions |

| Secondary Orbital Interactions | Generally favor the formation of the endo adduct. organic-chemistry.org |

| Thermodynamic Stability | The exo adduct is often more stable for furan-maleic anhydride reactions. stackexchange.com |

| Solvent Effects | Can shift the selectivity towards the exo adduct. chemrxiv.org |

| Substituents | Steric and electronic effects of substituents on the furan and dienophile can alter the endo/exo ratio. acs.orgrsc.org |

The intramolecular Diels-Alder reaction of furan (IMDAF) is a valuable synthetic strategy for constructing complex polycyclic molecules. hud.ac.ukresearchgate.net In this reaction, the furan ring (the diene) and the dienophile are part of the same molecule, connected by a tether. The stereochemical outcome of the IMDAF reaction is often highly controlled, leading to the formation of specific diastereomers. scispace.comrsc.org The length and nature of the tether, as well as the substituents on the furan and dienophile, are critical in determining the feasibility and stereoselectivity of the cycloaddition. scispace.comrsc.org The IMDAF reaction has been successfully applied in the total synthesis of various natural products. researchgate.net For a molecule like this compound, if appropriately functionalized with a dienophile-containing side chain, it could undergo an IMDAF reaction to generate a complex, fused ring system.

Modulation of Reactivity through Boron-Substituted Furan Derivatives

The introduction of a boryl group onto the furan ring of this compound represents a powerful strategy for modulating its reactivity and enabling further functionalization. The position of the boron substituent is crucial in determining the electronic properties and steric environment of the furan, thereby influencing its participation in subsequent reactions.

Research into borylated furans has revealed that these compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions. researchgate.netnih.govacs.org While studies focusing specifically on this compound are not extensively documented, the principles derived from investigations of other substituted furans can be applied. The borylation of this compound could theoretically occur at the C5 position, the only unsubstituted carbon on the furan ring.

The reactivity of boron-substituted furans has been notably explored in Diels-Alder reactions. For instance, studies on the reactions of boron-substituted furans with dienophiles like N-phenylmaleimide have shown that the presence and position of the boryl group can significantly influence both the reactivity and selectivity of the cycloaddition. nih.gov It has been observed that 3-borylated furans can react efficiently, sometimes with high diastereoselectivity. nih.govresearchgate.net In the context of this compound, a boryl group at the C5 position would be expected to influence the dienophilic approach to the furan ring.

Mechanistic studies on the synthesis of borylated furans have highlighted the role of transition metal catalysts, such as copper and gold, in directing the regioselectivity of borylation. nih.govacs.org These catalysts can facilitate the cycloisomerization of boron-containing alkynyl epoxides to yield borylated furans, with the choice of catalyst and counterion influencing whether the boryl group migrates to the C2 or C3 position. nih.govacs.org For a pre-formed this compound, direct borylation would likely be pursued through other methods, such as iridium-catalyzed C-H borylation, although the regioselectivity would need to be carefully controlled.

The utility of these boron-substituted derivatives extends to their conversion into other functional groups, making them versatile synthetic intermediates. The boron moiety can be transformed into hydroxyl, amino, or halogen groups, or serve as a handle for cross-coupling reactions to form new carbon-carbon bonds. mdpi.com

| Boron-Substituted Furan Derivative | Potential Synthetic Application | Key Reactivity Aspect |

| 5-Boryl-3,4-dimethyl-2-phenylfuran | Suzuki-Miyaura cross-coupling reactions | The boryl group acts as a nucleophilic partner. |

| 5-Boryl-3,4-dimethyl-2-phenylfuran | Diels-Alder reactions | The boryl group can influence the rate and stereoselectivity. nih.govresearchgate.net |

| 5-Boryl-3,4-dimethyl-2-phenylfuran | Oxidation to a hydroxyl group | Conversion of the C-B bond to a C-O bond. |

Nucleophilic Addition and Ring-Opening Pathways

The furan ring in this compound, while aromatic, is less so than benzene and is susceptible to reactions that disrupt its aromaticity. Nucleophilic addition and subsequent ring-opening are characteristic reactions of furans, often promoted by acidic conditions or the presence of strong nucleophiles.

Furan and its derivatives can undergo addition reactions, which is a departure from the typical electrophilic substitution seen in more aromatic systems. pearson.com The decreased aromaticity of furan, due to the high electronegativity of the oxygen atom, makes it more diene-like in character. pearson.com In this compound, the electron-donating methyl groups at the C3 and C4 positions would be expected to increase the electron density of the furan ring, potentially modulating its reactivity towards nucleophiles.

Nucleophilic addition to the furan ring can lead to ring-opened products. For instance, the treatment of furan derivatives with strong bases and electrophiles can result in ring cleavage. kyoto-u.ac.jp The reaction of substituted furans with organolithium reagents, sometimes in the presence of a transition metal catalyst, can lead to ring-opening and the formation of functionalized acyclic compounds. kyoto-u.ac.jp

Acid-catalyzed ring-opening of furans is a well-established process. In the presence of a strong acid, the oxygen atom of the furan ring can be protonated, which activates the ring towards nucleophilic attack. This can lead to the formation of 1,4-dicarbonyl compounds. For this compound, acid-catalyzed hydrolysis would be expected to yield a substituted 1,4-diketone.

The presence of substituents on the furan ring can influence the regioselectivity of nucleophilic attack and the stability of the resulting intermediates. The phenyl group at the C2 position and the methyl groups at C3 and C4 would sterically and electronically influence the approach of a nucleophile.

| Reaction Type | Reagents/Conditions | Expected Product Type |

| Nucleophilic Addition | Strong nucleophiles (e.g., organolithium reagents) | Ring-opened products kyoto-u.ac.jp |

| Acid-Catalyzed Ring-Opening | Strong acid (e.g., H₂SO₄) in the presence of a nucleophile (e.g., H₂O) | 1,4-Diketone |

| Reductive Ring-Opening | Alkali metals (e.g., Li) | Dianionic intermediate followed by quenching kyoto-u.ac.jp |

Functional Group Transformations and Oxidative Processes on the Phenyl and Methyl Moieties

The phenyl and methyl groups attached to the furan ring in this compound offer additional sites for chemical modification through functional group transformations and oxidative processes.

The methyl groups on the furan ring can be susceptible to oxidation, although the conditions must be carefully chosen to avoid degradation of the furan ring itself. Oxidation of methyl groups attached to aromatic nuclei is a common transformation in organic synthesis. thieme-connect.de Various reagents can be employed for this purpose, including potassium permanganate, chromium(VI) compounds, and cerium(IV) salts. thieme-connect.de However, the furan ring is sensitive to strong oxidizing agents, so milder, more selective methods would be required. Aerobic oxidation, potentially catalyzed by metal complexes or mediated by enzymes, could offer a more controlled route to the corresponding carboxylic acids or aldehydes. thieme-connect.deresearchgate.net

The phenyl group at the C2 position can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The furan ring itself is a strongly activating group, and would direct incoming electrophiles to the ortho and para positions of the phenyl ring. However, the harsh conditions often required for these reactions (e.g., strong acids) could lead to decomposition of the furan ring. Therefore, milder reaction conditions would be necessary to achieve selective functionalization of the phenyl ring.

Oxidative cleavage of the phenyl ring is also a possibility under vigorous oxidation conditions, but this would likely lead to the destruction of the entire molecule. More controlled oxidative processes could potentially introduce hydroxyl groups or other functionalities onto the phenyl ring.

| Functionalization Target | Reaction Type | Potential Reagents | Expected Outcome |

| Methyl Groups | Oxidation | Mild oxidizing agents (e.g., selective aerobic oxidation) | Carboxylic acids or aldehydes thieme-connect.deresearchgate.net |

| Phenyl Group | Electrophilic Aromatic Substitution | Mild nitrating, halogenating, or acylating agents | ortho and para substituted phenyl derivatives |

| Phenyl Group | Oxidation | Controlled oxidation | Hydroxylated phenyl derivatives |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl 2 Phenylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 3,4-Dimethyl-2-phenylfuran, which would be crucial for a complete structural assignment, is not currently available in public repositories. A thorough analysis would typically involve the following techniques:

Comprehensive Analysis of 1H NMR Chemical Shifts and Proton-Proton Coupling Constants

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the phenyl and methyl protons, as well as the lone proton on the furan (B31954) ring. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be influenced by the electronic environment of each proton. The phenyl protons would likely appear in the aromatic region (typically δ 7.0-8.0 ppm). The two methyl groups attached to the furan ring would likely appear as singlets in the upfield region, with their exact chemical shifts influenced by their position relative to the phenyl group and the furan oxygen. The single proton on the furan ring would also exhibit a characteristic chemical shift. Crucially, the coupling constants (J) between adjacent protons would provide valuable information about the connectivity of the molecule. However, without experimental data, a precise analysis remains speculative.

Carbon-13 NMR Spectroscopy: Assignment of Furanic, Phenyl, and Methyl Carbon Resonances

The ¹³C NMR spectrum is essential for identifying all unique carbon environments within the molecule. For this compound, one would anticipate distinct signals for the carbons of the furan ring, the phenyl ring, and the two methyl groups. The chemical shifts of the furanic carbons would be characteristic of a substituted furan, while the phenyl carbons would show a pattern of signals typical for a monosubstituted benzene (B151609) ring. The methyl carbons would appear at the high-field end of the spectrum. The precise assignment of these resonances would require experimental data.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the structure of a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, confirming the connectivity of protons within the phenyl ring and any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, providing insights into the spatial arrangement of the groups and helping to determine the preferred conformation of the molecule.

The application of these techniques to this compound would be instrumental in confirming its structure, but no such experimental data has been found in the public domain.

Regioisomeric Differentiation and Stereochemical Resolution via Heteronuclear Selective J-Resolved NMR Spectroscopy

Advanced NMR techniques like heteronuclear selective J-resolved spectroscopy could be employed to differentiate between potential regioisomers of dimethyl-phenylfuran. This method separates chemical shifts and coupling constants onto different axes, which can help in resolving overlapping signals and accurately measuring coupling constants. However, the application of this specific technique to this compound has not been documented in available literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Ionization Techniques and Molecular Ion Detection Strategies (EI, ESI)

Electron Ionization (EI) is a hard ionization technique that typically leads to extensive fragmentation. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions resulting from the cleavage of the furan ring, the loss of methyl groups, and fragmentation of the phenyl ring. The specific fragmentation pattern would be a fingerprint for the molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and often results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI-MS would be expected to clearly show the molecular ion, confirming its molecular weight with high accuracy.

While general fragmentation patterns for furan and its derivatives are known, specific mass spectra for this compound are not available.

Elucidation of Fragmentation Pathways and Diagnostic Ion Characterization

Mass spectrometry provides profound insights into the molecular structure of this compound by analyzing the fragmentation patterns that emerge upon ionization. The stability of the furan ring and the presence of methyl and phenyl substituents dictate the primary fragmentation routes.

Upon electron ionization, the molecular ion of this compound is expected to undergo a series of characteristic neutral losses. These losses are indicative of the structural moieties present in the molecule. Common neutral losses from organic molecules include small, stable molecules like carbon monoxide (CO), alkenes, and alkyl radicals.

For this compound, the following neutral losses are anticipated:

Loss of a Methyl Radical (•CH₃): Cleavage of one of the methyl groups from the furan ring would result in the formation of a [M-15]⁺ ion. This is a common fragmentation pathway for methylated aromatic compounds.

Loss of Carbon Monoxide (CO): Furan rings are known to undergo ring cleavage with the expulsion of a neutral CO molecule. This would lead to a fragment ion with a mass corresponding to [M-28]⁺.

Loss of a Phenyl Radical (•C₆H₅): While less common than the loss of smaller alkyl groups, cleavage of the bond connecting the phenyl ring to the furan ring could lead to a [M-77]⁺ ion.

Loss of Acetonitrile (CH₃CN): Rearrangement reactions followed by fragmentation can sometimes lead to the loss of unexpected neutral molecules. However, this is less likely for this specific structure without nitrogen.

A summary of expected neutral losses is provided in the table below.

| Neutral Loss Fragment | Mass Loss (amu) | Resulting Ion |

| •CH₃ | 15 | [M-15]⁺ |

| CO | 28 | [M-28]⁺ |

| •C₆H₅ | 77 | [M-77]⁺ |

Homolytic cleavage, where a chemical bond breaks and each fragment retains one of the originally bonded electrons, is a fundamental process in mass spectrometry fragmentation, especially in radical cations formed by electron ionization. For the molecular ion of this compound, several homolytic cleavage pathways can be postulated:

Benzylic-type Cleavage: The bond between the furan ring and the phenyl group can undergo homolytic cleavage. However, the stability of the aromatic systems makes this less favorable than cleavages involving the methyl substituents.

Cleavage of a Methyl Group: A primary and highly probable fragmentation pathway involves the homolytic cleavage of a C-C bond to lose a methyl radical (•CH₃), forming a stable substituted furyl cation.

Ring Opening and Cleavage: The furan ring itself can undergo homolytic cleavage after ionization, leading to a variety of acyclic radical ions. This process is often followed by the loss of neutral fragments like CO.

The resulting radical ions are key to deciphering the original structure, with their relative abundances providing clues about the stability of the fragments formed.

In tandem mass spectrometry (MS/MS) experiments, the collision energy applied during collision-induced dissociation (CID) significantly influences the fragmentation pattern.

Low Collision Energy: At lower collision energies, fragmentation is typically dominated by the cleavage of the weakest bonds, leading to the formation of the most stable fragment ions. For this compound, this would likely involve the loss of a methyl radical to form the [M-15]⁺ ion.

High Collision Energy: As the collision energy is increased, more energy is transferred to the precursor ion, enabling the cleavage of stronger bonds and promoting more extensive fragmentation. This can lead to the formation of smaller fragment ions, such as those resulting from the cleavage of the furan ring or the phenyl ring. For instance, the loss of CO from the furan ring is a fragmentation that would likely be more prominent at higher collision energies. The relative abundance of fragments arising from ring cleavage versus simple substituent loss would be expected to increase with higher collision energy.

While no specific isotopic labeling studies on this compound are publicly available, this technique is a powerful tool for elucidating complex fragmentation mechanisms. By selectively replacing certain atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or D for H), the origin of specific atoms in the fragment ions can be traced.

For example, to confirm the mechanism of a suspected rearrangement prior to fragmentation, one could synthesize this compound with a ¹³C-labeled methyl group. If a fragment ion containing this labeled carbon appears at a mass one unit higher than expected, it would confirm that the methyl group is retained in that fragment. This method is invaluable for distinguishing between different proposed fragmentation pathways.

Photoionization Mass Spectrometry: Wavelength and Power Density Dependence of Fragmentation

Photoionization mass spectrometry offers a "softer" ionization alternative to electron ionization, often resulting in less fragmentation and a more prominent molecular ion peak. The fragmentation pattern in photoionization is highly dependent on the wavelength and power density of the light source.

Wavelength Dependence: By tuning the wavelength of the ionizing radiation, it is possible to selectively ionize the molecule with just enough energy to exceed its ionization potential. This can minimize fragmentation and provide a clear molecular ion signal. As the photon energy is increased (shorter wavelength), more energy is deposited into the molecular ion, leading to an increase in fragmentation, similar to the effect of increasing collision energy in CID.

Power Density Dependence: At high power densities, multiphoton absorption can occur, where a molecule absorbs multiple photons. This can lead to significantly more internal energy in the resulting ion and, consequently, more extensive fragmentation than single-photon ionization.

For this compound, using a tunable laser source would allow for precise control over the degree of fragmentation, aiding in the differentiation of isomeric compounds and the detailed study of its ionization and dissociation energetics.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The key expected vibrational frequencies are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |

| 3100-3000 | C-H stretching | Aromatic (Phenyl and Furan rings) |

| 2960-2850 | C-H stretching | Methyl groups (-CH₃) |

| 1600-14 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

The electronic absorption spectrum of this compound is characterized by its chromophoric system, which is composed of a furan ring substituted with a phenyl group and two methyl groups. The interaction between the π-electron systems of the furan and phenyl rings, a phenomenon known as conjugation, is the primary determinant of its UV-Vis absorption characteristics. This conjugation leads to a delocalization of electrons across the molecule, which in turn lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at longer wavelengths compared to its non-conjugated parent compounds, furan and benzene.

The principal electronic transitions observed in the UV-Vis spectrum of compounds like this compound are π → π* transitions. globalresearchonline.net These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The presence of the phenyl group at the 2-position of the furan ring significantly extends the conjugated system, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to furan itself. shimadzu.com The methyl groups at the 3 and 4-positions, acting as auxochromes, can also contribute to a slight bathochromic shift and a hyperchromic effect (an increase in molar absorptivity) through their electron-donating inductive effects.

While specific experimental data for this compound is not extensively documented, its spectral characteristics can be inferred from computational studies on related furan derivatives. Theoretical calculations on furan and its methylated analogs, such as 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), have shown that the main absorption band corresponds to a π→π* transition. globalresearchonline.net For furan, this transition is calculated to be in the vacuum UV region, but substitution with chromophores like a phenyl group brings the absorption into the accessible UV range. researchgate.net

The UV-Vis spectrum of this compound is expected to show a strong absorption band characteristic of the extended π-conjugation. The position and intensity of this band are influenced by the solvent polarity, with polar solvents potentially causing shifts in the absorption maximum due to differential stabilization of the ground and excited states. youtube.com

Below is a data table summarizing the expected UV-Vis absorption data for this compound based on the analysis of its structural components and comparison with related compounds.

| Compound Name | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

| This compound | ~260-290 | >10,000 | π → π* |

Computational Chemistry and Theoretical Modeling of 3,4 Dimethyl 2 Phenylfuran

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are celebrated for their balance of accuracy and computational cost, making them well-suited for studying molecules of the size and complexity of 3,4-Dimethyl-2-phenylfuran.

The first step in a computational investigation is typically the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. youtube.comyoutube.comnih.govfinechem-mirea.ru These calculations would likely reveal a non-planar structure due to the steric hindrance between the methyl and phenyl groups.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic properties. For instance, the HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and the energy required for electronic excitation.

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.38 | C2-O1-C5 | 106.5 |

| C3-C4 | 1.45 | C3-C2-C(Phenyl) | 128.7 |

| C4-C5 | 1.37 | C2-C3-C(Methyl) | 130.2 |

| C2-O1 | 1.37 | O1-C2-C(Phenyl)-C(Phenyl) | 35.4 |

| C5-O1 | 1.38 | ||

| C2-C(Phenyl) | 1.48 | ||

| C3-C(Methyl) | 1.51 | ||

| C4-C(Methyl) | 1.51 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific published computational data for this compound is not available.

Computational methods are highly effective in predicting various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. nih.govchemrxiv.orgrsc.org By performing TD-DFT calculations on the optimized geometry of this compound, one could predict its UV-Vis absorption maxima (λmax), which correspond to electronic transitions between molecular orbitals. researchgate.netresearchgate.net

Furthermore, DFT calculations can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. stenutz.eunih.gov By calculating the magnetic shielding tensors of the various nuclei (¹H and ¹³C) in the molecule, their chemical shifts can be estimated with a high degree of accuracy, aiding in the interpretation of experimental NMR spectra. youtube.comyoutube.com

Illustrative Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis (TD-DFT) | λmax | 285 nm |

| ¹³C NMR | C2 | 152.3 ppm |

| C3 | 120.1 ppm | |

| C4 | 125.8 ppm | |

| C5 | 140.5 ppm | |

| ¹H NMR | Methyl (C3) | 2.15 ppm |

| Methyl (C4) | 2.28 ppm | |

| Phenyl (ortho) | 7.45 ppm |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific published computational data for this compound is not available.

DFT calculations are invaluable for exploring the reactivity of molecules and elucidating reaction mechanisms. pku.edu.cn By mapping the potential energy surface of a reaction involving this compound, key stationary points, including reactants, products, intermediates, and transition states, can be identified. youtube.comyoutube.commdpi.com The calculation of activation energies by locating the transition state structures provides quantitative insights into the feasibility and kinetics of different reaction pathways. researchgate.net For instance, the electrophilic substitution reactions common to furan (B31954) rings could be modeled to predict the most likely sites of attack on the this compound molecule.

The concept of aromaticity is central to the chemistry of cyclic conjugated systems. Various computational methods can be used to quantify the aromaticity of the furan and phenyl rings in this compound. Nucleus-Independent Chemical Shift (NICS) calculations, for example, can be performed to probe the magnetic shielding at the center of each ring, with negative values indicating aromatic character. nih.gov Analysis of the electron density and delocalization indices can also provide a quantitative measure of the degree of electron sharing within the rings, offering insights into their relative aromaticity and how it is influenced by the substituents. chemrxiv.orgsemanticscholar.orgchemrxiv.orgresearchgate.net

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govrsc.orgaip.orgrsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape of this compound. This would be particularly useful for understanding the rotation of the phenyl group relative to the furan ring and the flexibility of the methyl groups. Such simulations can reveal the most populated conformations and the energy barriers between them, providing a more complete understanding of the molecule's structure and dynamics in different environments (e.g., in a solvent).

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Mechanistic Insights

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a statistical approach that seeks to correlate the structural or physicochemical properties of a series of compounds with their reactivity. digitaloceanspaces.comnih.gov For a class of compounds including this compound, a QSRR model could be developed to predict their reactivity in a particular reaction. This involves calculating a set of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for each compound and then using statistical methods, such as multiple linear regression, to build a mathematical model that relates these descriptors to experimentally determined reaction rates or equilibrium constants. Such models can provide valuable mechanistic insights by identifying the key molecular features that govern reactivity.

Applications of 3,4 Dimethyl 2 Phenylfuran in Advanced Organic Synthesis

Role as a Precursor and Building Block for the Synthesis of Complex Organic Molecules

There is no significant body of research that identifies 3,4-Dimethyl-2-phenylfuran as a common precursor or building block for the synthesis of complex organic molecules. The synthesis of intricate molecular architectures often relies on readily available and versatile starting materials. The apparent lack of studies utilizing this compound suggests it is not a preferred substrate for such transformations in the scientific community.

Derivatization for Functional Materials Science

The potential derivatization of this compound for applications in functional materials science has not been a subject of focused research. The development of new materials often involves the incorporation of specific molecular scaffolds that can be readily functionalized to achieve desired electronic, optical, or mechanical properties. There is no evidence to suggest that this compound has been investigated for these purposes.

Consistent with the lack of information on its derivatization, the integration of this compound into polymer chemistry or its use in the design of specialty monomers is not described in the available literature. The synthesis of polymers with tailored properties requires monomers with specific reactive handles and structural features, and this compound does not appear to be a candidate that has been explored in this context.

Intermediate in the Production of Specialty Chemicals and Advanced Organic Materials

The role of this compound as an intermediate in the production of specialty chemicals or advanced organic materials is not established. Industrial and academic efforts in this area are typically well-documented, and the absence of any reports indicates that this compound is not a key player in any established synthetic routes for commercially or technologically significant materials.

Scaffold for the Construction of Fused and Bridged Ring Systems

Methodologies for constructing fused and bridged ring systems are a cornerstone of modern organic synthesis, often employing cycloaddition reactions where furans can act as dienes. nih.govrsc.org However, the scientific literature does not provide specific examples of this compound being used as a scaffold for the construction of such complex polycyclic architectures. While theoretically possible, its practical application in this area has not been demonstrated.

Future Research Directions in the Chemistry of 3,4 Dimethyl 2 Phenylfuran

Discovery of Novel Synthetic Routes and Catalytic Transformations

The development of efficient and selective synthetic methods is paramount for accessing sufficient quantities of 3,4-dimethyl-2-phenylfuran for further study. While classical furan (B31954) syntheses, such as the Paal-Knorr synthesis, could theoretically be adapted, future research should focus on more modern and atom-economical approaches.

A promising avenue lies in the exploration of transition-metal-catalyzed cross-coupling reactions. For instance, a potential route could involve the coupling of a suitably substituted furan precursor with a phenyl-containing organometallic reagent. The development of catalytic systems, possibly based on palladium, nickel, or copper, that can tolerate the furan ring and achieve high regioselectivity would be a significant advancement.

Furthermore, the investigation of catalytic transformations using this compound as a starting material is a rich area for discovery. Research into its behavior in reactions such as C-H activation, cycloadditions, and ring-opening reactions could unveil novel reactivity patterns and lead to the synthesis of complex molecular architectures.

Potential Research Areas in Synthesis and Catalysis:

| Research Area | Description | Potential Catalysts |

| Novel Synthetic Routes | Development of efficient methods for the synthesis of this compound. | Palladium, Nickel, Copper complexes |

| Catalytic C-H Activation | Functionalization of the C-H bonds of the furan ring or the phenyl group. | Rhodium, Iridium, Ruthenium catalysts |

| Cycloaddition Reactions | Exploration of [4+2] and [2+2] cycloadditions to construct new ring systems. | Lewis acids, organocatalysts |

| Ring-Opening Metathesis | Utilization of the furan ring as a latent diene in ring-opening reactions. | Grubbs-type catalysts |

In-depth Mechanistic Exploration of Undiscovered Reactivity Modes

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing new synthetic applications. While the general reactivity of furans is known, the specific influence of the dimethyl and phenyl substituents on the electronic and steric properties of the furan ring in this particular molecule has not been systematically studied.

Future research should employ a combination of experimental and computational techniques to probe reaction intermediates and transition states. For example, kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide valuable insights into reaction pathways. A study on the ozonolysis of 2,5-dimethylfuran (B142691) has provided a mechanistic framework that could be adapted to understand the oxidative cleavage of the this compound ring system. nih.gov

Uncovering unconventional reactivity modes is another exciting prospect. For instance, could the phenyl group participate in intramolecular cyclizations or rearrangements under specific conditions? Could the methyl groups be functionalized through radical pathways? Answering these questions will require creative experimental design and a willingness to explore uncharted chemical space.

Advanced Theoretical Studies and Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound. High-level quantum mechanical calculations can be used to determine its geometric and electronic structure, spectroscopic properties (e.g., NMR and IR spectra), and thermochemical parameters.

Predictive modeling can play a significant role in guiding experimental efforts. For example, computational screening of potential catalysts for a desired transformation could save considerable time and resources. Similarly, modeling the reaction pathways of proposed synthetic routes can help to identify potential side reactions and optimize reaction conditions. The development of accurate quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models could also be valuable for predicting the biological activity or material properties of derivatives of this compound. orgsyn.orgnih.gov

Key Areas for Theoretical Investigation:

| Theoretical Method | Application to this compound |

| Density Functional Theory (DFT) | Calculation of optimized geometry, electronic structure, and spectroscopic properties. |

| Ab initio methods | High-accuracy calculation of reaction energies and barrier heights. |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different solvent environments. |

| QSAR/QSPR Modeling | Prediction of biological activity or physical properties of related compounds. |

Integration into Emerging Fields of Materials Science and Supramolecular Chemistry

The unique combination of a furan ring and a phenyl group in this compound suggests its potential as a building block for novel materials and supramolecular assemblies. The furan moiety can participate in Diels-Alder reactions, which are commonly used in the synthesis of polymers and the development of self-healing materials.

In the realm of supramolecular chemistry, the aromatic nature of both the furan and phenyl rings could be exploited for the construction of host-guest complexes or self-assembled nanostructures through π-π stacking interactions. The methyl groups could also be functionalized to introduce specific recognition sites or to tune the solubility and packing of the resulting assemblies.

Future research in this area could involve the synthesis of polymers incorporating the this compound unit and the investigation of their thermal, mechanical, and optical properties. Furthermore, the design and synthesis of macrocycles or cages based on this furan derivative could lead to new receptors for ions or small molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dimethyl-2-phenylfuran, and how do reaction conditions influence yield?

- Methodological Answer : Acid-catalyzed cyclization of substituted dihydrofuran precursors, such as 3,4-dihydro-2H-pyrans, is a common approach. For example, trifluoroacetic acid (TFA) at ambient temperature selectively stabilizes intermediates, while p-toluenesulfonic acid (PTSA) in refluxing acetonitrile promotes dehydration to form furans . Optimization of solvent polarity and acid strength is critical for yield.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of -NMR and -NMR to identify methyl and phenyl substituents. For example, methyl groups in furan derivatives typically resonate at δ 1.8–2.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm. X-ray crystallography (as demonstrated for structurally related compounds like 4-Allyl-2-methoxyphenyl sulfonates) resolves regiochemical ambiguities .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) effectively separates furan derivatives. For thermally stable compounds, vacuum distillation (as used for 2,4-Dimethylfuran) can achieve high purity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in acid-catalyzed transformations?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model the stability of intermediates like pyrylium ions and diradicals. For example, studies on fluorinated dihydropyrans show that electron-donating substituents (e.g., methyl groups) lower activation barriers for ring-opening reactions .

Q. What are the challenges in analyzing conflicting spectroscopic data for this compound derivatives?

- Methodological Answer : Overlapping signals in NMR spectra (e.g., methyl and aryl protons) require advanced techniques like - COSY or NOESY. For ambiguous cases, isotopic labeling (e.g., -substitution) or mass spectrometry (HRMS) resolves structural contradictions .

Q. How can bioactivity studies of this compound be designed to evaluate its pharmacological potential?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) with structurally related compounds as controls. For instance, [5-(3,4-Dichlorophenyl)furan-2-yl]methanol’s bioactivity data can guide dose-response experiments and SAR analysis .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for furan derivatives:

- Use static-discharge-proof equipment (P243) and wear nitrile gloves (P280).

- Store in well-ventilated areas (P403+P235) and avoid inhalation of vapors (P261) .

Data Interpretation and Reproducibility

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., melting points) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.